4-iodo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
4-Iodo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a pyridinyl group and an ethyl linker to a sulfonamide moiety. The iodine atom at the para position of the benzene ring distinguishes it from related compounds. Its molecular weight, inferred from analogs, is approximately 445.4 g/mol (based on substitution patterns in and ).
Properties
IUPAC Name |
4-iodo-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O2S2/c1-12-16(24-17(21-12)13-3-2-9-19-11-13)8-10-20-25(22,23)15-6-4-14(18)5-7-15/h2-7,9,11,20H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVGRBAIFGCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling with the benzene sulfonamide moiety. Iodination is usually performed as one of the final steps to introduce the iodine atom into the molecule. Common reagents used in these reactions include iodine, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole and pyridine rings can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, and derivatives like 4-iodo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide have been investigated for their effectiveness against a range of bacterial strains. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial activity. For instance, the introduction of a pyridine ring has been linked to increased potency against Gram-positive bacteria .
Cancer Treatment
Research indicates that thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines. The specific structural features of this compound may contribute to its ability to inhibit tumor growth. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Agricultural Applications
Herbicide Development
The compound's unique structure suggests potential use as a herbicide. Sulfonamides are often employed in the development of agrochemicals due to their ability to inhibit specific biochemical pathways in plants. Preliminary studies have indicated that derivatives of this compound could effectively control weed growth while minimizing harm to crops .
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives, including this compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional sulfonamides, indicating enhanced efficacy due to structural modifications .
Case Study 2: Cytotoxicity Against Cancer Cells
In a comparative analysis of thiazole derivatives, this compound exhibited IC50 values indicating potent cytotoxic effects on breast cancer cell lines (MCF7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Data Tables
Mechanism of Action
The mechanism of action of 4-iodo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The iodine atom and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives with substitutions on the benzene ring and thiazole-pyridine scaffolds. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Notes:
- Steric and Electronic Effects : The iodo substituent in the target compound provides significant steric bulk and polarizability, which may enhance binding affinity to hydrophobic pockets in target proteins compared to smaller halogens (Cl, Br) . However, this could reduce solubility.
- Bioactivity Trends : Methoxy and fluoro-substituted analogs (e.g., ) show improved solubility profiles, which are critical for oral bioavailability. For example, the 3-fluoro-4-methoxy analog (G856-3182) is available in screening formats (1 mg vials), suggesting preclinical utility .
Research Findings and Implications
Key Observations from Screening Data
- Solubility and Availability : Methoxy-substituted analogs (e.g., ) are available in milligram quantities (1–2 mg), indicating their use in early-stage screening. The iodo derivative’s absence in screening libraries (per ) suggests it may be a newer or less explored candidate.
- Structural Insights : The pyridin-3-yl group in the target compound and its bromo analog enables hydrogen bonding via the pyridine nitrogen, a feature absent in 3-methylphenyl derivatives . This difference may influence target engagement in kinase or protease inhibition.
- Molecular Weight Trends : The iodo derivative’s higher molecular weight (~445 g/mol) approaches the upper limit of Lipinski’s rule of five (500 g/mol), necessitating optimization for drug-likeness.
Comparative Pharmacological Potential
While direct activity data for the iodo compound are unavailable, analogs with halogen or methoxy substitutions exhibit diverse pharmacological profiles:
Biological Activity
4-iodo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound incorporates a thiazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N3O2S |
| Molecular Weight | 304.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Provided] |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that derivatives similar to the target compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.015 μg/mL to 0.25 μg/mL, demonstrating potent antibacterial activity .
Anticancer Activity
The sulfonamide class has been recognized for its anticancer potential. Compounds with similar structures have been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results indicated moderate to strong antiproliferative effects, with IC50 values ranging from 6.25 μg/mL to 50 μg/mL in some thiazole derivatives .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and pathways:
- Inhibition of Topoisomerases : Similar compounds have shown the ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
- Targeting Kinases : Some studies have suggested that sulfonamides can act as selective inhibitors of certain kinases involved in cancer progression .
Case Studies
A recent study investigated the effects of various thiazole derivatives on human cancer cell lines. Among these, a compound structurally akin to the target compound demonstrated significant cytotoxicity against MDA-MB-231 cells, with an IC50 value of approximately 10 μM. The study concluded that the introduction of specific substituents, such as the pyridine and thiazole rings, enhanced the anticancer properties of these sulfonamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
